An In-Depth Technical Guide to the Structure of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate
An In-Depth Technical Guide to the Structure of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate, a chiral molecule with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to propose a plausible synthetic route and predict its characteristic spectroscopic data. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds. All proposed methodologies and predicted data are grounded in established scientific literature to ensure the highest degree of scientific integrity.
Introduction: The Significance of 3-Aryl-3-Cyclopropylpropanoates
The 3-aryl-3-cyclopropylpropanoate scaffold is a key structural motif in a variety of biologically active molecules. The unique combination of a chiral center, an aromatic ring, and a cyclopropyl group imparts specific conformational constraints and metabolic stability, making it an attractive building block in drug discovery. The cyclopropyl ring, in particular, is a well-regarded bioisostere for phenyl rings and other larger groups, offering a means to fine-tune lipophilicity and metabolic profiles. The presence of a hydroxylated phenyl ring and a methyl ester in the target molecule, Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate, provides additional handles for chemical modification and potential hydrogen bonding interactions with biological targets.
This guide will focus on the (S)-enantiomer of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate, as indicated by the SMILES notation found in chemical supplier databases: COC(=O)C=C1)C1CC1.
Molecular Structure and Physicochemical Properties
The core structure of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate consists of a central propane chain functionalized with a methyl ester at one end and a cyclopropyl and a 3-hydroxyphenyl group at the chiral C3 position.
Diagram 1: Chemical Structure of (S)-Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate
Caption: Structure of (S)-Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C13H16O3 | |
| Molecular Weight | 220.27 g/mol | |
| CAS Number | 1142223-08-2 (for S-enantiomer) | Chemical Supplier Databases |
| Appearance | White to off-white solid or viscous oil | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water | Inferred from functional groups |
| XLogP3 | ~2.5 | Predicted using cheminformatics tools |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 3 (two ester oxygens, one hydroxyl oxygen) |
Proposed Asymmetric Synthesis
The proposed synthesis involves an organocatalyzed conjugate addition of a suitable nucleophile to a cyclopropylidene-containing acceptor, followed by an intramolecular cyclization. A more direct and likely approach would be an asymmetric conjugate addition of a malonate derivative to 3-cyclopropyl-acrylaldehyde, followed by further synthetic modifications. A plausible retrosynthetic analysis is outlined below.
Diagram 2: Retrosynthetic Analysis
Caption: A plausible retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This protocol outlines a potential multi-step synthesis, leveraging a chiral auxiliary for stereocontrol.
Step 1: Protection of 3-Hydroxybenzaldehyde
The phenolic hydroxyl group of 3-hydroxybenzaldehyde is first protected to prevent interference in subsequent reactions. A common protecting group for phenols is the benzyl ether.
-
Reactants: 3-Hydroxybenzaldehyde, Benzyl bromide, Potassium carbonate.
-
Solvent: Acetone or N,N-Dimethylformamide (DMF).
-
Procedure: 3-Hydroxybenzaldehyde is dissolved in the solvent, and potassium carbonate is added as a base. Benzyl bromide is then added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product, 3-(benzyloxy)benzaldehyde, is isolated by extraction and purified by chromatography.
Step 2: Horner-Wadsworth-Emmons Reaction
The protected aldehyde is converted to the corresponding α,β-unsaturated ester.
-
Reactants: 3-(Benzyloxy)benzaldehyde, Triethyl phosphonoacetate, Sodium hydride.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: Sodium hydride is suspended in dry THF under an inert atmosphere. Triethyl phosphonoacetate is added dropwise at 0 °C. After hydrogen evolution ceases, the solution of 3-(benzyloxy)benzaldehyde in THF is added. The reaction is stirred until completion, then quenched with water and extracted. The product, ethyl (E)-3-(3-(benzyloxy)phenyl)acrylate, is purified by chromatography.
Step 3: Asymmetric Michael Addition for Cyclopropanation
This is the key stereochemistry-determining step. A chiral catalyst, such as a cinchona alkaloid-derived catalyst, can be used for the enantioselective conjugate addition of a suitable nucleophile to introduce the cyclopropyl group. A more robust method involves the use of a chiral auxiliary.
-
Reactants: Ethyl (E)-3-(3-(benzyloxy)phenyl)acrylate, a suitable cyclopropylating reagent (e.g., derived from a sulfur ylide or a Simmons-Smith type reaction).
-
Catalyst: A chiral catalyst or the use of a chiral auxiliary attached to the acrylate.
-
Procedure: The specific conditions would depend on the chosen method. For instance, a Corey-Chaykovsky reaction with a chiral sulfide could be employed. The reaction would be carried out at low temperatures to maximize stereoselectivity.
An Alternative and More Direct Asymmetric Approach: Organocatalytic Michael Addition
A more modern and efficient approach involves the organocatalytic conjugate addition of a malonate to cyclopropyl-substituted nitroalkenes or enals.[1][2]
-
Preparation of (E)-1-cyclopropyl-2-nitroethene: This can be synthesized from cyclopropanecarboxaldehyde and nitromethane.
-
Asymmetric Michael Addition: The nitroalkene is reacted with dimethyl malonate in the presence of a chiral organocatalyst (e.g., a chiral thiourea or a cinchona alkaloid derivative). This establishes the chiral center.
-
Reduction and Decarboxylation: The nitro group is reduced to an amine, which can then be removed. The malonate is then hydrolyzed and decarboxylated to yield the propanoic acid derivative.
Step 4: Deprotection and Esterification
-
Deprotection: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using Palladium on carbon and a hydrogen atmosphere).
-
Esterification: The resulting carboxylic acid is esterified to the methyl ester using methanol and a catalytic amount of acid (e.g., sulfuric acid) or by using a milder reagent like trimethylsilyldiazomethane.
Diagram 3: Proposed Synthetic Workflow
Caption: A generalized workflow for the proposed synthesis.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of the molecule's functional groups and data from structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20 | t | 1H | Ar-H | Aromatic proton on C5 of the phenyl ring. |
| ~6.80-6.70 | m | 3H | Ar-H | Remaining aromatic protons. |
| ~5.50 | br s | 1H | -OH | Phenolic hydroxyl proton, broad due to exchange. |
| 3.65 | s | 3H | -OCH₃ | Methyl ester protons. |
| ~2.70-2.60 | m | 1H | -CH- | Methine proton at the chiral center (C3). |
| ~2.50 | dd | 1H | -CH₂- | One of the diastereotopic methylene protons (C2). |
| ~2.30 | dd | 1H | -CH₂- | The other diastereotopic methylene proton (C2). |
| ~1.00-0.80 | m | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl group. |
| ~0.60-0.40 | m | 2H | Cyclopropyl-CH₂ | Methylene protons of the cyclopropyl group. |
| ~0.30-0.10 | m | 2H | Cyclopropyl-CH₂ | Methylene protons of the cyclopropyl group. |
Key Considerations for ¹H NMR:
-
The cyclopropyl protons are expected to be in the upfield region (0.1-1.0 ppm) due to the ring current effect of the cyclopropane ring.[3][4]
-
The methylene protons at C2 are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet, likely two separate doublets of doublets.
-
The coupling constants for the cyclopropyl ring protons are characteristic: Jcis is typically larger than Jtrans.[5][6]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | C=O | Carbonyl carbon of the methyl ester. |
| ~156 | Ar-C-OH | Aromatic carbon attached to the hydroxyl group. |
| ~145 | Ar-C | Quaternary aromatic carbon attached to the propyl chain. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~120 | Ar-CH | Aromatic methine carbon. |
| ~115 | Ar-CH | Aromatic methine carbon. |
| ~113 | Ar-CH | Aromatic methine carbon. |
| ~52 | -OCH₃ | Methyl ester carbon. |
| ~45 | -CH₂- | Methylene carbon (C2). |
| ~40 | -CH- | Methine carbon at the chiral center (C3). |
| ~15 | Cyclopropyl-CH | Methine carbon of the cyclopropyl group. |
| ~5-10 | Cyclopropyl-CH₂ | Methylene carbons of the cyclopropyl group. |
Key Considerations for ¹³C NMR:
-
The upfield chemical shifts of the cyclopropyl carbons are highly characteristic.[7][8]
-
The chemical shifts of the aromatic carbons will be influenced by the hydroxyl substituent.
IR (Infrared) Spectroscopy
-
Sample Preparation: Thin film or KBr pellet.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (phenolic, hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~3000 | Medium | Cyclopropyl C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| 1600, 1580, 1450 | Medium-Strong | Aromatic C=C stretches |
| ~1220 | Strong | Phenolic C-O stretch |
| 1200-1150 | Strong | Ester C-O stretch |
| ~1020 | Medium | Cyclopropyl ring breathing |
| 850-750 | Strong | Aromatic C-H out-of-plane bending |
Key Considerations for IR Spectroscopy:
-
The broad O-H stretch is a hallmark of a hydrogen-bonded hydroxyl group.[9][10][11]
-
The strong C=O stretch of the ester is a prominent feature.[12]
-
The combination of the phenolic C-O stretch and the aromatic C=C stretches confirms the presence of the 3-hydroxyphenyl group.
MS (Mass Spectrometry)
-
Ionization Method: Electron Ionization (EI)
| m/z | Proposed Fragment |
| 220 | [M]⁺ (Molecular Ion) |
| 192 | [M - CO]⁺ |
| 189 | [M - OCH₃]⁺ |
| 161 | [M - COOCH₃]⁺ |
| 121 | [C₇H₅O₂]⁺ (from cleavage of the C-C bond alpha to the phenyl ring) |
| 107 | [C₇H₇O]⁺ (hydroxytropylium ion) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Key Considerations for Mass Spectrometry:
-
The molecular ion peak at m/z 220 should be observable, though it may be of low intensity.
-
Fragmentation will likely be dominated by the loss of the ester group and cleavage adjacent to the aromatic ring.[13][14][15]
-
The formation of the hydroxytropylium ion is a common fragmentation pathway for benzyl derivatives.
Conclusion and Future Directions
This technical guide provides a detailed structural elucidation of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate based on established chemical principles and data from analogous compounds. The proposed synthetic routes, based on modern asymmetric catalysis, offer a viable pathway for the preparation of this and related chiral building blocks. The predicted spectroscopic data provides a benchmark for the characterization of this molecule.
Further research is warranted to experimentally validate the proposed synthesis and to fully characterize the spectroscopic properties of this compound. Investigating the biological activity of this molecule and its derivatives could also be a fruitful area of research, given the prevalence of the 3-aryl-3-cyclopropylpropanoate scaffold in medicinal chemistry.
References
- Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894.
- Stoutamire, D. W., & Stanker, L. H. (2009). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 20(8), 1437-1445.
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Organic Chemistry Portal. (n.d.). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Retrieved from [Link]
- Wiberg, K. B., & Nist, B. J. (1961). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 83(6), 1226-1234.
- Graham, J. D., & Rogers, M. T. (1962). Proton Coupling Constants in Substituted Cyclopropanes. Journal of the American Chemical Society, 84(11), 2249-2254.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.
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Quimica Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Wiley SpectraBase. (n.d.). SN(CH3)3(CYCLOPROPYL) - 13C NMR Chemical Shifts. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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